molecular formula C8H11N3O2 B1392306 Ethyl 2-hydrazinonicotinate CAS No. 292155-95-4

Ethyl 2-hydrazinonicotinate

Cat. No. B1392306
CAS RN: 292155-95-4
M. Wt: 181.19 g/mol
InChI Key: WUTSCQRRPAROJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydrazinonicotinate is a chemical compound with the CAS Number: 292155-95-4 and a molecular weight of 181.19 . It is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Physical And Chemical Properties Analysis

Ethyl 2-hydrazinonicotinate has a molecular weight of 181.19 .

Scientific Research Applications

1. Photonic Applications

Ethyl 2-hydrazinonicotinate derivatives exhibit potential in photonic applications. They demonstrate significant third-order nonlinear optical properties, making them suitable for use in photonic devices. These properties are attributed to reverse saturable absorption, indicating their applicability in developing new photonic materials (Nair et al., 2022).

2. Synthesis and Spectroscopic Applications

In the context of spectroscopic applications, derivatives of Ethyl 2-hydrazinonicotinate have been synthesized and characterized using various spectroscopic techniques. These compounds exhibit promising nonlinear optical (NLO) properties, with potential applications in technology (Haroon et al., 2019).

3. Synthesis of Triazolopyridines

Ethyl 2-hydrazinonicotinate is used in synthesizing [1,2,4]triazolo[4,3-a]pyridines, which have diverse applications in chemistry and potentially in pharmacology. The synthesis process involves reactions under mild conditions, highlighting its versatility in organic synthesis (Schmidt & Qian, 2013).

4. Biological Activity

Compounds synthesized from Ethyl 2-hydrazinonicotinate show promising biological activities, including antiplatelet and antioxidant properties. These activities are assessed through both in vitro and in vivo methods, suggesting their potential in pharmaceutical applications (Gurevich et al., 2020).

5. Eco-friendly Synthesis in Organic Chemistry

Ethyl 2-hydrazinonicotinate derivatives have been used in eco-friendly transamination and aza-annulation reactions. The solvent-free synthesis approach underlines the compound's role in developing sustainable chemical processes (Meddad et al., 2001).

6. Intermediate for Pesticide Synthesis

It serves as an important intermediate in synthesizing pesticides like chlorantraniliprole, demonstrating its significance in agricultural chemistry (Ju, 2014).

7. Radiopharmaceutical Applications

Derivatives of Ethyl 2-hydrazinonicotinate are used in preparing radiopharmaceuticals, particularly for protecting hydrazine moieties during the manufacturing process of radiolabeling compounds (Harris et al., 1999).

properties

IUPAC Name

ethyl 2-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTSCQRRPAROJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydrazinonicotinate

Synthesis routes and methods

Procedure details

A solution of ethyl 2-chloronicotinate (10.0 g, 53.9 mmol) and anhydrous hydrazine (2.04 g, 63.8 mmol) in anhydrous 1,4-dioxane (200 mL) was stirred at 60° C. for 2 h. Analysis by LC/MS indicated the starting material was not consumed. Additional amount hydrazine (2.04 g, 63.8 mmol) was added and the reaction mixture was stirred at 60° C. overnight. After cooling to room temperature, the reaction mixture was concentrated in vacuo. The obtained residue was triturated with MeOH (35 mL), the insoluble white solid was removed by filtration and discarded. The methanol solution was concentrated in vacuo to yield a fluffy yellow solid which was triturated in diethylether to yield the title compound as an orange solid (5.4 g, 55%). HPLC/MS (Method D): retention time=1.46 min, [M+H]+=182.3.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydrazinonicotinate
Reactant of Route 2
Ethyl 2-hydrazinonicotinate
Reactant of Route 3
Ethyl 2-hydrazinonicotinate
Reactant of Route 4
Ethyl 2-hydrazinonicotinate
Reactant of Route 5
Ethyl 2-hydrazinonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.